molecular formula C20H23NO3 B2619487 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid CAS No. 736943-39-8

1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid

Cat. No.: B2619487
CAS No.: 736943-39-8
M. Wt: 325.408
InChI Key: LZLOGZXEPCUJDE-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C20H23NO3 It is characterized by a piperidine ring substituted with a benzyloxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the protection of the hydroxyl group of benzyl alcohol, followed by the formation of the benzyloxy group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve continuous flow techniques to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group may also contribute to the compound’s overall activity by enhancing its solubility and facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid
  • 1-[3-(Benzyloxy)phenyl]-4-piperidinecarboxylic acid
  • 1-[3-(Benzyloxy)benzyl]-4-piperidinol

Uniqueness

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is unique due to the specific positioning of the benzyloxy group on the benzyl ring and the presence of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLOGZXEPCUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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